Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
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Overview
Description
Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorophenyl group attached to a dihydropyridinone ring, which is further connected to a methyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The first step involves a condensation reaction between 2-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the dihydropyridinone ring structure.
Esterification: The final step involves the esterification of the dihydropyridinone intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol derivative.
Scientific Research Applications
Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-fluorophenyl)acetate: A structurally related compound with similar functional groups.
4-Fluoromethylphenidate: Another fluorophenyl derivative with distinct pharmacological properties.
Uniqueness
Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is unique due to its combination of a fluorophenyl group and a dihydropyridinone ring, which imparts specific chemical and biological properties not found in other similar compounds.
Biological Activity
Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate, also known as a derivative of dihydropyridine, has garnered attention in pharmacological research due to its promising biological activities. This compound exhibits various therapeutic potentials, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H9FN2O with a molecular weight of 228.22 g/mol. The compound is characterized by a dihydropyridine core which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives of this class, including the target compound.
Table 1: Antimicrobial Activity of Dihydropyridine Derivatives
Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Against |
---|---|---|---|
7b | 0.22 | 0.25 | Staphylococcus aureus |
7b | 0.30 | 0.35 | Escherichia coli |
Target Compound | TBD | TBD | TBD |
The compound displayed synergistic effects with standard antibiotics like Ciprofloxacin, enhancing their efficacy and reducing MIC values when used in combination therapy .
Anticancer Potential
The anticancer activity of this compound has been explored in several studies. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key enzymes involved in cell proliferation.
Case Study: Inhibition of Cancer Cell Growth
In a study involving the FaDu hypopharyngeal tumor cells, the compound demonstrated cytotoxic effects with an IC50 value significantly lower than that of conventional chemotherapeutics like bleomycin . The mechanism of action appears to involve the inhibition of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging between 12.27−31.64μM for DNA gyrase and 0.52−2.67μM for DHFR inhibition .
Table 2: Cytotoxicity Data on Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
FaDu | <10 | Apoptosis induction |
MCF7 | <15 | DHFR inhibition |
HCT116 | <20 | DNA gyrase inhibition |
Safety and Toxicity Profile
Toxicological assessments indicate that this compound exhibits low hemolytic activity (% lysis range from 3.23%−15.22%), suggesting a favorable safety profile compared to traditional chemotherapeutics . Furthermore, non-cytotoxicity was confirmed with IC50 values exceeding 60μM, indicating minimal adverse effects on normal cell lines .
Properties
Molecular Formula |
C14H12FNO3 |
---|---|
Molecular Weight |
261.25 g/mol |
IUPAC Name |
methyl 2-[4-(2-fluorophenyl)-2-oxopyridin-1-yl]acetate |
InChI |
InChI=1S/C14H12FNO3/c1-19-14(18)9-16-7-6-10(8-13(16)17)11-4-2-3-5-12(11)15/h2-8H,9H2,1H3 |
InChI Key |
NCOCMQUSHOLZII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=CC1=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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